molecular formula C15H27NO3S B2481668 Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2253632-63-0

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2481668
CAS No.: 2253632-63-0
M. Wt: 301.45
InChI Key: HCIHNPRJRDLBDJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[55]undecane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the tert-butyl ester group via esterification.
  • Functionalization of the hydroxymethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
  • Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Uniqueness

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate is unique due to the presence of a sulfur atom in its spirocyclic core, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHNPRJRDLBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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